N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide
Description
N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both sulfonamide and hydroxyl functional groups, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5S2/c1-14(2,3)13(10-16)15(4)22(19,20)12-8-6-11(7-9-12)21(5,17)18/h6-9,13,16H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBHPCFKEIBQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)N(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide. This intermediate is synthesized by reacting picolinic acid with N-methylmorpholine and isobutylchloroformate in dichloromethane under cooling conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as silica gel flash chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine .
Scientific Research Applications
N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis and as an intermediate in the synthesis of other complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and hydroxyl-containing molecules, such as:
- N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide
- (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
Uniqueness
N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide is unique due to its combination of sulfonamide and hydroxyl functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
